2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-
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Overview
Description
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .
Mechanism of Action
Target of Action
The primary target of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is the Peroxisome Proliferator-Activated Receptors (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound acts as an activator of PPAR . By binding to these receptors, it influences the transcription of various genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation . This interaction leads to changes in cellular functions, contributing to its antidiabetic and anti-inflammatory effects .
Biochemical Pathways
The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- affects several biochemical pathways. It enhances insulin sensitivity, reduces glucose production in the liver, increases glucose uptake in muscle and adipose tissue, and improves lipid metabolism . These changes in metabolic pathways contribute to the compound’s antidiabetic effects .
Pharmacokinetics
Like other thiazolidinediones, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the bile and urine . These properties can influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- results in improved insulin sensitivity, reduced blood glucose levels, and improved lipid profiles . These molecular and cellular effects contribute to its therapeutic benefits in the management of type 2 diabetes .
Action Environment
Environmental factors such as diet, physical activity, and co-existing medical conditions can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-. For instance, a diet high in fat can reduce its efficacy, while regular physical activity can enhance its antidiabetic effects . Additionally, liver or kidney disease can affect the metabolism and excretion of the compound, potentially altering its therapeutic effects .
Biochemical Analysis
Biochemical Properties
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is known to interact with various enzymes and proteins. It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . This interaction plays a significant role in the regulation of adipocyte differentiation and insulin sensitivity .
Cellular Effects
The compound exerts various effects on cellular processes. For instance, it has been reported to have an effect on the aging process in kidneys from Fischer 344 rats . It influences cell function by altering the concentration of hormones secreted by adipocytes, particularly adiponectin .
Molecular Mechanism
At the molecular level, 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- exerts its effects through several mechanisms. It stimulates the PPARγ receptor for its antidiabetic activity, interacts with the cytoplasmic Mur ligase enzyme for its antimicrobial activity, and scavenges reactive oxygen species (ROS) for its antioxidant activity .
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with 4-(diethylamino)benzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- has a wide range of scientific research applications:
Comparison with Similar Compounds
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- can be compared with other thiazolidinedione derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has similar hypoglycemic properties but differs in its antimicrobial activity due to the presence of a methoxy group instead of a diethylamino group.
Pioglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.
The uniqueness of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- lies in its dual activity as both an antimicrobial and hypoglycemic agent, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
24044-48-2 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2S/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18) |
InChI Key |
KDTOSYKCRNPHIP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
solubility |
not available |
Origin of Product |
United States |
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